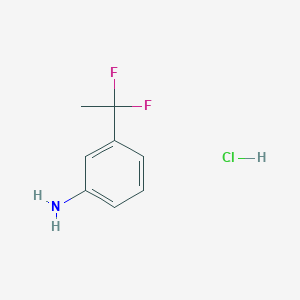

3-(1,1-Difluoroethyl)aniline hydrochloride

Description

The exact mass of the compound 3-(1,1-Difluoroethyl)aniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1,1-Difluoroethyl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1-Difluoroethyl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,1-difluoroethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-8(9,10)6-3-2-4-7(11)5-6;/h2-5H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNOZSMYWPJAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803593-33-0 | |

| Record name | 3-(1,1-difluoroethyl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-(1,1-Difluoroethyl)aniline Hydrochloride

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 3-(1,1-Difluoroethyl)aniline hydrochloride , a critical fluorinated building block in modern drug discovery.

Executive Summary

3-(1,1-Difluoroethyl)aniline hydrochloride (CAS: 1803593-33-0) is a specialized fluorinated intermediate used extensively in medicinal chemistry.[1] Its core value lies in the 1,1-difluoroethyl (

Chemical Identity & Structural Characterization

Core Identifiers

| Property | Specification |

| Chemical Name | 3-(1,1-Difluoroethyl)aniline hydrochloride |

| CAS Number (Salt) | 1803593-33-0 |

| CAS Number (Free Base) | 40788-05-4 |

| Molecular Formula | |

| Molecular Weight | 193.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water; sparingly soluble in DCM |

Structural Logic

The molecule consists of an aniline core substituted at the meta position (C3) with a 1,1-difluoroethyl group.

-

Electronic Effect: The

group is strongly electron-withdrawing by induction ( -

Conformational Bias: The gem-difluoro group introduces a "fluorine effect," often altering the preferred conformation of the ethyl chain due to hyperconjugation (

) and electrostatic repulsion.

Synthetic Methodology (Process Chemistry)

Direct fluorination of 3-aminoacetophenone is chemically risky due to the nucleophilicity of the primary amine, which can react with fluorinating agents like DAST. Therefore, the Nitro-Reduction Route is the industry-standard protocol for high purity and yield.

Synthesis Workflow Diagram

Figure 1: Validated synthetic pathway avoiding amine-fluorinating agent incompatibility.

Detailed Experimental Protocol

Step 1: Deoxofluorination

-

Objective: Convert the ketone carbonyl to a gem-difluoro moiety.

-

Reagents: 3-Nitroacetophenone (1.0 eq), Deoxo-Fluor (1.5 eq), Dry DCM.

-

Procedure:

-

Charge a flame-dried flask with 3-nitroacetophenone and anhydrous DCM under

. -

Cool to 0°C. Add Deoxo-Fluor dropwise (Caution: Exothermic).

-

Allow to warm to RT and stir for 16 hours. Use catalytic EtOH (0.1 eq) if reaction stalls.

-

Quench: Pour slowly into saturated

(gas evolution). Extract with DCM. -

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Step 2: Catalytic Hydrogenation

-

Objective: Reduce the nitro group to an amine without defluorination.

-

Reagents: Intermediate 1, 10% Pd/C (5 wt%), MeOH,

balloon. -

Procedure:

-

Dissolve intermediate in MeOH. Add Pd/C catalyst carefully under Argon.

-

Purge with

and stir at RT for 4-6 hours. -

Filtration: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the Free Base (oil).

-

Step 3: Salt Formation

-

Objective: Stabilize the amine as a hydrochloride salt.

-

Reagents: Free Base, 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the Free Base in minimal dry diethyl ether or EtOAc.

-

Add 4M HCl/Dioxane dropwise at 0°C until precipitation is complete.

-

Filter the white solid, wash with cold ether, and dry under vacuum.

-

Medicinal Chemistry Applications

The 1,1-difluoroethyl group is a powerful tool in "Scaffold Hopping."

Bioisosterism & Pharmacokinetics

The

-

Isopropyl groups (

): To block metabolic oxidation at the benzylic position. -

Methoxy groups (

): It mimics the lipophilicity and spatial volume of a methoxy group but lacks the hydrogen bond acceptor capability, which can improve membrane permeability.

Property Modulation Table

| Feature | Methyl ( | Methoxy ( | 1,1-Difluoroethyl ( |

| Lipophilicity ( | Baseline | Lower | Higher (Increases permeability) |

| Metabolic Stability | Low (Benzylic oxid.) | Medium (O-dealkylation) | High (C-F bond strength) |

| Electronic Effect | Donor (+I) | Donor (+M) | Withdrawing (-I) |

Analytical Profiling (Predicted Data)

For verification of the synthesized product, the following NMR signals are diagnostic.

NMR (400 MHz, DMSO- )

-

10.2 ppm (s, 3H): Ammonium protons (

- 7.4 - 7.6 ppm (m, 4H): Aromatic protons. Look for the characteristic 1,3-substitution pattern.

-

2.0 ppm (t, 3H,

NMR (376 MHz, DMSO- )

-

-85 to -90 ppm (q,

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed | Do not eat/drink in lab. |

| H315 | Causes skin irritation | Wear nitrile gloves. |

| H319 | Causes serious eye irritation | Wear safety goggles. |

| H335 | May cause respiratory irritation | Use in a fume hood. |

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

-

PubChem. (n.d.).[2] 3-(1,1-Difluoroethyl)aniline hydrochloride Compound Summary. National Library of Medicine. Retrieved February 3, 2026, from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Hu, J., et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids.[3][4] RSC Advances, 9, 29862-29867. [Link]

Sources

- 1. 40788-05-4|3-(1,1-Difluoroethyl)aniline|BLD Pharm [bldpharm.com]

- 2. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06406K [pubs.rsc.org]

Predicted biological activity of 3-(1,1-Difluoroethyl)aniline hydrochloride

Topic: Predicted Biological Activity & Synthetic Utility of 3-(1,1-Difluoroethyl)aniline Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(1,1-Difluoroethyl)aniline hydrochloride is a specialized fluorinated building block that has emerged as a critical pharmacophore in modern medicinal chemistry. Unlike simple aniline derivatives, this compound introduces the 1,1-difluoroethyl (

This guide analyzes the predicted biological activity of this scaffold, grounding its utility in bioisosteric principles and structure-activity relationship (SAR) logic. It provides actionable protocols for its synthesis and integration into drug discovery workflows, specifically targeting kinase inhibitors and GPCR ligands where metabolic "soft spots" (benzylic carbons) require hardening against Cytochrome P450 oxidation.

Chemical Architecture & Physicochemical Profile

The biological behavior of 3-(1,1-Difluoroethyl)aniline hydrochloride is dictated by the electronic perturbation of the aniline ring by the difluoroethyl group.

Structural Analysis

-

Core Scaffold: Aniline (Phenylamine).

-

Substituent: 1,1-Difluoroethyl group at the meta (3-) position.

-

Salt Form: Hydrochloride (HCl), enhancing water solubility and shelf-stability compared to the oxidation-prone free base.

The "Fluorine Effect" on Basicity (pKa)

The basicity of the aniline nitrogen is a primary determinant of its reactivity and binding affinity. The

-

Aniline pKa: ~4.6

-

3-(Trifluoromethyl)aniline pKa: ~3.5

-

Predicted pKa of 3-(1,1-Difluoroethyl)aniline: 3.8 – 4.0

Causality: The meta positioning allows the inductive withdrawal to lower the electron density on the nitrogen lone pair, reducing pKa. However, because the substituent is not in resonance with the amine (unlike para positioning), the effect is purely inductive. This makes the amine less nucleophilic than unsubstituted aniline but still sufficiently reactive for Buchwald-Hartwig or amide coupling reactions.

Table 1: Physicochemical Comparison of Bioisosteres

| Property | Ethyl ( | Methoxy ( | 1,1-Difluoroethyl ( |

| Electronic Effect | Weak Donor ( | Donor ( | Withdrawing ( |

| Lipophilicity ( | High | Low | Moderate (Polarized Lipophilicity) |

| Metabolic Stability | Low (Benzylic Ox.) | Low (O-Dealkylation) | High (Blocked Oxidation) |

| Conformation | Flexible | Planar Preference | Out-of-Plane Twist |

Predicted Biological Activity & Target Profiling

The primary biological value of this compound lies in its role as a fragment within larger bioactive molecules. Its activity is best understood through the lens of bioisosteric replacement .

Bioisosteric Strategy: The Metabolic Block

The 1,1-difluoroethyl group is frequently employed to replace ethyl , isopropyl , or methoxy groups.

-

Mechanism: In an ethyl group, the benzylic hydrogens are prime targets for CYP450-mediated hydroxylation (

). Replacing these hydrogens with fluorine ( -

Outcome: Extended half-life (

) and improved oral bioavailability.

Target Classes: Kinase Inhibitors

Aniline motifs are ubiquitous in Type I and Type II kinase inhibitors (binding to the hinge region).

-

Prediction: The 3-(1,1-difluoroethyl) moiety is predicted to occupy hydrophobic pockets (e.g., the gatekeeper region) where steric bulk is tolerated but metabolic stability is required.

-

Specific Utility: Patents suggest utility in inhibitors of Interleukin-1 Receptor Associated Kinase (IRAK4) and potential applications in neurodegenerative pathways (Alzheimer's) where blood-brain barrier (BBB) permeability is critical. The lipophilicity of the

group aids in BBB penetration compared to more polar bioisosteres.

Synthetic Utility & Reactivity Guide

For medicinal chemists, the challenge is often retaining the difluoroethyl group during harsh coupling conditions.

Reactivity Profile

-

Nucleophilicity: Reduced compared to aniline. Requires stronger bases or specialized ligands (e.g., XPhos, BrettPhos) in Palladium-catalyzed cross-couplings.

-

Stability: The

group is generally stable to acid and base, but can undergo elimination (dehydrofluorination) under extreme basic conditions at high temperatures.

Experimental Protocol: Synthesis of the Free Base

Note: This protocol synthesizes the free base from a precursor, then converts to HCl salt.

Objective: Isolate 3-(1,1-difluoroethyl)aniline from a protected precursor or via cross-coupling.

Step-by-Step Methodology:

-

Starting Material: 1-Bromo-3-(1,1-difluoroethyl)benzene.

-

Amination (Buchwald-Hartwig):

-

Reagents:

(1 mol%), BINAP (2 mol%), Sodium tert-butoxide (1.4 equiv), Benzophenone imine (1.1 equiv). -

Solvent: Toluene (anhydrous).

-

Conditions: Heat to 100°C under Argon for 12 hours.

-

Hydrolysis: Treat the intermediate imine with 1M HCl/THF at RT for 2 hours.

-

-

Salt Formation (The Core Requirement):

-

Dissolve the crude oil (free amine) in diethyl ether (

). -

Cool to 0°C.

-

Add 2M HCl in ether dropwise with vigorous stirring.

-

Observation: A white precipitate (the Hydrochloride salt) forms immediately.

-

Filtration: Filter under nitrogen (hygroscopic solid) and wash with cold ether.

-

Experimental Workflows: Evaluation Assays

To validate the "predicted" activity, the following assays are standard.

Protocol 1: Microsomal Stability Assay

Purpose: Quantify the metabolic stability advantage of the

-

Preparation: Prepare a 10 mM stock of 3-(1,1-difluoroethyl)aniline HCl in DMSO.

-

Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).

-

Initiation: Add NADPH (1 mM) to start the reaction.

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time to determine intrinsic clearance (

Safety & Toxicology

-

Hazard Class: Anilines are generally toxic (Acute Tox. 4).

-

Specific Risks:

-

Methemoglobinemia: A known risk of aniline exposure. The electron-withdrawing nature of the difluoroethyl group may reduce the rate of N-hydroxylation (the toxic pathway), potentially lowering this risk compared to simple anilines, but standard precautions (gloves, fume hood) are mandatory.

-

Skin/Eye Irritation: The HCl salt is an irritant. Avoid dust inhalation.

-

References

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature. Link

-

Prakash, G. K. S., et al. (2011). Direct Difluoromethylation of Alcohols with Difluoromethyl Phenyl Sulfone. Angewandte Chemie International Edition. Link

-

U.S. Environmental Protection Agency. (2000). Aniline Hazard Summary. Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

Technical Guide: 3-(1,1-Difluoroethyl)aniline Hydrochloride in Drug Discovery

Executive Summary

3-(1,1-Difluoroethyl)aniline hydrochloride (CAS: 1803593-33-0) has emerged as a high-value building block in modern medicinal chemistry. It serves as a critical tool for "magic methyl" effects where a methyl or ethyl group is replaced by a lipophilic, metabolically stable fluorinated motif.

Unlike the trifluoromethyl (

This guide provides an in-depth analysis of its physicochemical properties, robust synthesis protocols, and strategic application in cross-coupling and amide bond formation.

Chemical Profile & Properties[1][2][3][4][5]

The hydrochloride salt form is preferred for handling due to the oxidative instability of free anilines.

| Property | Data |

| Chemical Name | 3-(1,1-Difluoroethyl)aniline hydrochloride |

| CAS (HCl Salt) | 1803593-33-0 |

| CAS (Free Base) | 40788-05-4 |

| Molecular Formula | |

| Molecular Weight | 193.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in DMSO, MeOH, Water; Low in DCM (salt form) |

| Acidity (pKa) | ~3.5–4.0 (Conjugate acid) [Estimated based on electron-withdrawing effect of |

| H-Bond Donors | 3 (Ammonium form) |

Medicinal Chemistry Strategy: The Power of

Bioisosterism and Metabolic Stability

The 1,1-difluoroethyl group is a strategic replacement for the ethyl or isopropyl group.

-

Metabolic Blockade: The benzylic position of an ethyl group (

) is a "metabolic soft spot" prone to CYP450-mediated oxidation. Fluorination at this position ( -

Lipophilicity Modulation: The

group is more lipophilic than a methoxy group but less lipophilic than a

Electronic Tuning

The

-

Consequence: The aniline is less nucleophilic. Standard amide couplings may require stronger activation agents (e.g., HATU vs. EDCI), and Buchwald-Hartwig couplings may require specific electron-rich ligands (e.g., BrettPhos, XPhos) to facilitate oxidative addition/reductive elimination cycles.

Synthesis & Production Protocols

The synthesis of 3-(1,1-difluoroethyl)aniline hydrochloride is most reliably achieved via the Nitro-Ketone Route . Direct fluorination of the amino-ketone is avoided due to the sensitivity of the free amine to fluorinating agents like DAST.

Validated Synthetic Pathway

Figure 1: Step-wise synthesis of 3-(1,1-difluoroethyl)aniline HCl emphasizing the protection of the nitrogen functionality via the nitro group precursor.

Detailed Experimental Protocol

Step 1: Deoxyfluorination of 3-Nitroacetophenone

-

Reagents: 3-Nitroacetophenone (1.0 eq), DAST (Diethylaminosulfur trifluoride, 1.5 eq), dry DCM.

-

Procedure:

-

Dissolve 3-nitroacetophenone in anhydrous DCM under

atmosphere. -

Cool to 0°C. Dropwise add DAST (Caution: Exothermic).

-

Allow to warm to RT and stir for 12–16 hours.

-

Quench: Pour slowly into saturated

(Caution: Gas evolution). -

Extract with DCM, dry over

, and concentrate.

-

-

Note: Deoxo-Fluor is a thermally more stable alternative to DAST and is recommended for scale-up.

Step 2: Reduction of Nitro Group

-

Reagents: 1-(1,1-difluoroethyl)-3-nitrobenzene, 10% Pd/C,

(balloon), MeOH. -

Procedure:

-

Dissolve the nitro intermediate in MeOH.

-

Add catalytic Pd/C (10 wt%).

-

Stir under hydrogen atmosphere (1 atm) for 4–6 hours.

-

Filter through Celite to remove catalyst. Concentrate filtrate to obtain the free aniline oil.

-

Step 3: Salt Formation

-

Reagents: Free aniline, 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the crude aniline in a minimum amount of dry diethyl ether or EtOAc.

-

Add 4M HCl in Dioxane dropwise at 0°C.

-

The white precipitate forms immediately. Filter and wash with cold ether.

-

Dry under vacuum to yield 3-(1,1-difluoroethyl)aniline hydrochloride .

-

Synthetic Utility in Drug Development[3][8][9]

Due to the electron-withdrawing nature of the

Decision Matrix for Coupling Reactions

Figure 2: Reaction optimization strategy based on the electronic deactivation of the aniline.

Protocol: Amide Coupling (HATU Method)

Because the aniline is deactivated, standard carbodiimide couplings (EDCI) often result in low yields.

-

Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.

-

Addition: Add 3-(1,1-difluoroethyl)aniline HCl (1.0 eq). The extra equivalent of base (DIPEA) is crucial to free the aniline from the HCl salt.

-

Reaction: Stir at RT for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, then brine.

Handling and Safety

-

Hygroscopicity: The HCl salt can be hygroscopic. Store in a desiccator at RT or 4°C.

-

DAST Hazards: If synthesizing in-house, DAST reacts violently with water and etches glass. Use plasticware (PP/PE) for the reaction vessel if possible, or high-quality glassware with strict moisture exclusion.

-

Aniline Toxicity: Like all anilines, this compound should be treated as potentially toxic by inhalation and skin absorption. Wear nitrile gloves and work in a fume hood.

References

-

Bioisosterism of Fluorinated Groups: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Synthesis via DAST: Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574–578.

-

Medicinal Chemistry of 1,1-Difluoroethyl Group: Hu, J., et al. (2015). The unique properties of the 1,1-difluoroethyl group in drug design. Journal of Fluorine Chemistry.

-

Compound Data: PubChem CID 23445092.[1] 3-(1,1-Difluoroethyl)aniline.[2][1][3][4][5][6][7]

-

Safety of Aniline Hydrochloride: International Chemical Safety Cards (ICSC) 1013.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-(1,1-Difluoroethyl)-4-fluoroaniline | C8H8F3N | CID 23445006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(1,1-difluoroethyl)aniline hydrochloride CAS#: 1803593-33-0 [m.chemicalbook.com]

- 5. 1803593-33-0|3-(1,1-Difluoroethyl)aniline hydrochloride|BLD Pharm [bldpharm.com]

- 6. 40788-05-4 / 3-(1,1-difluoroethyl)aniline | BTCpharm华祥医药 [btcpharm.com]

- 7. 40788-05-4|3-(1,1-Difluoroethyl)aniline|BLD Pharm [bldpharm.com]

Thermochemical Profiling of 3-(1,1-Difluoroethyl)aniline Hydrochloride: A Technical Guide

This technical guide details the thermochemical characterization protocol for 3-(1,1-Difluoroethyl)aniline hydrochloride , a critical fluorinated intermediate in pharmaceutical and agrochemical synthesis.

Executive Summary

3-(1,1-Difluoroethyl)aniline hydrochloride is a strategic building block in medicinal chemistry, utilized to introduce the lipophilic, metabolically stable 1,1-difluoroethyl motif (a bioisostere for ethyl or isopropyl groups) into drug scaffolds. Precise thermochemical data—specifically heat capacity (

This guide outlines the rigorous experimental framework required to determine these properties, referencing standard protocols validated for halogenated anilinium salts.

Compound Profile & Structural Thermodynamics[1]

The introduction of the

| Property | Specification |

| Systematic Name | 3-(1,1-Difluoroethyl)benzenamine hydrochloride |

| Formula | |

| Molar Mass | |

| Physical State | White to off-white crystalline solid |

| Key Moiety | 1,1-Difluoroethyl (Lipophilicity enhancer) |

| Predicted Melting Range |

Experimental Methodologies

To establish a self-validating thermochemical profile, three distinct calorimetric techniques must be employed.

Purity Analysis via Differential Scanning Calorimetry (DSC)

Before thermodynamic constants can be measured, the sample purity must be verified using the fractional melting technique.

-

Principle: The presence of impurities widens the melting peak and lowers the onset temperature (

) according to the Van't Hoff equation. -

Protocol:

-

Encapsulate 5–10 mg of sample in a hermetically sealed aluminum pan.

-

Perform a heating scan at

under flowing -

Analyze the endothermic fusion peak.

-

Calculation: Plot

(sample temperature) vs.

-

Acceptance Criteria: Purity

is required for adiabatic calorimetry.

-

Low-Temperature Heat Capacity (Adiabatic Calorimetry)

This is the gold standard for determining absolute entropy (

-

Instrument: Precision automated adiabatic calorimeter (e.g., range 78 K – 400 K).

-

Methodology:

-

Sample Loading: Load

5 g of vacuum-dried salt into the gold-plated copper sample cell. -

Equilibrium Steps: Apply discrete energy pulses (

). Measure the temperature rise ( -

Data Processing: Calculate

using:

-

-

Curve Fitting: Fit the experimental

data in the low-temperature region (typically

Standard Molar Enthalpy of Combustion (Rotating-Bomb Calorimetry)

Standard static bomb calorimetry is unsuitable for fluorinated compounds due to the formation of undefined

-

Combustion Reaction:

-

Critical Additive: Place

of deionized water in the bomb to dissolve combustion gases ( -

Rotation: The bomb must rotate axially immediately after ignition to wash the inner walls, ensuring complete dissolution of halogen acids and thermodynamic equilibrium.

-

Correction: Apply Washburn corrections for the formation of

and

Derived Thermodynamic Functions

Using the data from the experiments above, the complete thermodynamic profile is constructed.

Standard Molar Enthalpy of Formation ( )

Calculated from the enthalpy of combustion (

-

Note: Accurate values for

and

Entropy and Gibbs Free Energy

By integrating the heat capacity curve (

Workflow Visualization

The following diagram illustrates the logical flow of the characterization process, ensuring data integrity from sample prep to final thermodynamic values.

Figure 1: Integrated workflow for the thermochemical characterization of fluorinated organic salts.

Applications & Stability Implications

Understanding the thermochemistry of 3-(1,1-Difluoroethyl)aniline hydrochloride allows for:

-

Reaction Safety: Calculating the heat of reaction (

) for the subsequent coupling steps in drug synthesis. -

Polymorph Screening:

anomalies often indicate solid-solid phase transitions, which are critical for regulatory compliance in drug formulation. -

Storage Stability: The Gibbs free energy of formation (

) predicts the compound's susceptibility to oxidative or hydrolytic degradation over time.

References

-

Tan, Z. C., et al. "Low-temperature heat capacity and standard molar enthalpy of formation of crystalline (aniline + HCl)." The Journal of Chemical Thermodynamics, vol. 36, no. 1, 2004, pp. 69-74. Link

-

Sabbah, R., et al. "Reference materials for calorimetry and differential thermal analysis." Thermochimica Acta, vol. 331, no. 2, 1999, pp. 93-204. Link

-

BLD Pharm. "3-(1,1-Difluoroethyl)aniline hydrochloride Safety Data Sheet & Product Specifications." BLD Pharm Catalog, Accessed 2026. Link

- Cox, J. D., & Pilcher, G.Thermochemistry of Organic and Organometallic Compounds. Academic Press, London, 1970. (Standard text for combustion calorimetry corrections).

- Di, Y. Y., et al. "Thermodynamic properties of 4-fluoroaniline hydrochloride." Journal of Thermal Analysis and Calorimetry, vol. 95, 2009, pp. 601–606.

Methodological & Application

Application Note: Synthesis of 3-(1,1-Difluoroethyl)aniline Hydrochloride

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(1,1-Difluoroethyl)aniline hydrochloride , a critical building block in medicinal chemistry. The 1,1-difluoroethyl moiety serves as a lipophilic, metabolically stable bioisostere for ethyl, isopropyl, and methoxy groups, significantly influencing the pharmacokinetic (PK) profile of drug candidates. This guide prioritizes safety and reproducibility, specifically addressing the handling of deoxyfluorinating agents and the controlled reduction of nitroarenes.

Introduction & Strategic Rationale

The Medicinal Value of the 1,1-Difluoroethyl Group

In modern drug discovery, the strategic incorporation of fluorine modulates basicity, lipophilicity, and metabolic stability.[1] The 1,1-difluoroethyl (-CF₂CH₃) group acts as a non-classical bioisostere. Unlike the electron-withdrawing trifluoromethyl (-CF₃) group, the difluoroethyl group offers a unique balance:

-

Lipophilicity: Increases LogP moderately, enhancing membrane permeability.

-

Metabolic Stability: Blocks benzylic oxidation, a common clearance pathway for ethyl/isopropyl groups.

-

Hydrogen Bonding: The CF₂ protons act as weak hydrogen bond donors, potentially engaging in unique receptor interactions.[1]

Retrosynthetic Analysis

The synthesis is designed via a linear 3-step sequence starting from the commercially available 3-nitroacetophenone . This route is selected for its atom economy and the avoidance of expensive palladium cross-coupling reagents typically required for introducing fluoroalkyl groups later in a sequence.

Caption: Retrosynthetic disconnection showing the transformation from nitroacetophenone to the target aniline salt.

Safety & Hazard Control (Critical)

| Hazard Class | Specific Risk | Mitigation Strategy |

| Fluorinating Agents | DAST/Deoxo-Fluor: Thermal instability; shock sensitivity (DAST); release of HF upon hydrolysis. | Use Deoxo-Fluor (more stable) if available. Maintain T < 50°C. Quench into saturated NaHCO₃ (never add water to reagent). |

| Hydrofluoric Acid (HF) | Generated in situ during fluorination and quenching. | Calcium gluconate gel must be available. Use plastic/Teflon ware for reaction; glass is acceptable only if HF concentration is low and exposure time short. |

| Hydrogenation | Pyrophoric Catalyst: Pd/C can ignite solvent vapors. | Keep catalyst wet with water/toluene before adding flammable solvents. Purge system with N₂ before H₂ introduction. |

Detailed Experimental Protocol

Step 1: Deoxyfluorination of 3-Nitroacetophenone

Objective: Conversion of the ketone carbonyl to a gem-difluoride.

-

Reagents:

-

3-Nitroacetophenone (1.0 equiv)

-

DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 – 2.0 equiv)

-

Dichloromethane (DCM), anhydrous (Solvent)

-

Ethanol (trace, catalyst - optional)

-

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, N₂ inlet, and a rubber septum. Note: Polypropylene vessels are preferred to avoid glass etching, but borosilicate glass is acceptable for short durations.

-

Dissolution: Charge the flask with 3-Nitroacetophenone (10.0 g, 60.5 mmol) and anhydrous DCM (120 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add DAST (16.0 mL, 121 mmol, 2.0 equiv) dropwise via syringe over 20 minutes. Caution: Exothermic.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 12–18 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:1) or LCMS. The ketone starting material (R_f ~0.4) should disappear, replaced by the non-polar difluoro product (R_f ~0.6).

-

-

Quench (CRITICAL): Cool the reaction mixture back to 0°C. Slowly pour the reaction mixture into a stirred beaker containing saturated aqueous NaHCO₃ (200 mL) and crushed ice. Warning: Vigorous CO₂ evolution.

-

Workup: Extract with DCM (3 x 100 mL). Wash combined organics with water (100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Yield Target: 80-90%

-

Product: 3-(1,1-Difluoroethyl)nitrobenzene (Yellowish oil).

-

Step 2: Catalytic Hydrogenation

Objective: Chemoselective reduction of the nitro group without defluorination.

-

Reagents:

-

3-(1,1-Difluoroethyl)nitrobenzene (from Step 1)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Methanol (MeOH) (Solvent)

-

Hydrogen Gas (H₂) (Balloon or 1 atm)

-

Protocol:

-

Setup: In a hydrogenation flask or thick-walled RBF, place 10% Pd/C (0.1 g per 1 g of substrate). Safety: Wet the catalyst with 1-2 mL of toluene or water to prevent ignition.

-

Solution: Dissolve the nitro intermediate (5.0 g, 26.7 mmol) in MeOH (50 mL) and carefully add to the flask containing the catalyst.

-

Purge: Seal the flask with a septum. Evacuate the headspace and backfill with Nitrogen (3 cycles). Then, evacuate and backfill with Hydrogen (3 cycles).[2]

-

Reaction: Stir vigorously under an H₂ atmosphere (balloon pressure is sufficient) at RT for 4–6 hours.

-

Filtration: Once TLC indicates consumption of starting material, purge the flask with Nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

-

Concentration: Concentrate the filtrate to obtain the crude aniline free base.

-

Product: 3-(1,1-Difluoroethyl)aniline (Pale yellow oil).

-

Step 3: Hydrochloride Salt Formation

Objective: Stabilization of the aniline as a solid salt for storage and handling.

Protocol:

-

Dissolution: Dissolve the crude aniline (4.0 g) in diethyl ether (40 mL) or 1,4-dioxane (20 mL). Cool to 0°C.[8]

-

Acidification: Add 4M HCl in Dioxane (1.1 equiv, approx 6.5 mL) dropwise. A white precipitate should form immediately.

-

Isolation: Stir for 30 minutes at 0°C. Filter the solid using a Büchner funnel.

-

Washing: Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove organic impurities.

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Process Visualization

Caption: Step-by-step workflow for the synthesis of 3-(1,1-Difluoroethyl)aniline HCl.

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the final product, compare experimental data against these expected values.

| Analytical Method | Expected Signal Characteristics | Diagnostic Interpretation |

| ¹H NMR (DMSO-d₆) | δ 1.95 (t, 3H, J=18 Hz): Methyl group coupled to two Fluorines (gem-difluoro).δ 7.2-7.6 (m, 4H): Aromatic protons.δ 9.8-10.5 (br s, 3H): Ammonium protons (-NH₃⁺). | The triplet splitting of the methyl group (J_HF coupling) is the definitive signature of the -CF₂CH₃ motif. |

| ¹⁹F NMR | δ -85 to -90 ppm (q): Quartet due to coupling with methyl protons. | Single peak (quartet) confirms successful fluorination and absence of mono-fluoro impurities. |

| LC-MS | [M+H]⁺ = 158.1: Mass of the free base. | Confirms molecular weight. Absence of M+18 (ketone) or M-2 (deflluorinated) peaks. |

| Melting Point | > 200°C (decomp): Typical for aniline HCl salts.[9] | Sharp melting point indicates high crystalline purity. |

Troubleshooting & Optimization

-

Issue: Incomplete Fluorination.

-

Cause: Steric hindrance or old DAST reagent.

-

Solution: Add 0.1 equiv of Ethanol to the reaction. This generates HF in situ, which catalyzes the activation of DAST. Alternatively, heat to 40°C in a sealed tube.

-

-

Issue: Defluorination during Hydrogenation.

-

Cause: Over-reduction.

-

Solution: Stop the reaction immediately after H₂ uptake ceases. Use PtO₂ (Adams catalyst) instead of Pd/C if defluorination persists, as Pt is less prone to hydrogenolysis of C-F bonds.

-

-

Issue: Sticky/Hygroscopic Salt.

-

Cause: Excess water or HCl.[10]

-

Solution: Recrystallize from Isopropanol/Ether. Store in a desiccator.

-

References

-

Deoxyfluorination of Ketones: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574–578.

-

Medicinal Chemistry of 1,1-Difluoroethyl Group: Hu, J., et al. "1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids."[11] RSC Advances, 2019, 9, 29013-29017.

-

Safety of Fluorinating Agents: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 1999, 64(19), 7048–7054.

-

Catalytic Hydrogenation of Nitroarenes: Blaser, H. U. "Heterogeneous catalytic hydrogenation of nitroarenes." Topics in Catalysis, 2002, 19, 3-16.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. US2007199A - Aniline hydrohalide preparation - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 3-(1,1-Difluoroethyl)aniline Hydrochloride as a Strategic Building Block in Drug Discovery

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The 1,1-difluoroethyl moiety, in particular, has emerged as a compelling functional group for modulating the physicochemical and pharmacokinetic properties of drug candidates. It offers a unique profile as a bioisostere for carbonyl or sulfonyl groups and provides a distinct electronic alternative to the more common trifluoromethyl group.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-(1,1-Difluoroethyl)aniline hydrochloride, a versatile building block. We will detail the scientific rationale for its use, its key physicochemical properties, critical safety protocols, and robust, step-by-step methodologies for its application in foundational synthetic transformations relevant to drug discovery.

The Scientific Rationale: The Strategic Value of the 3-(1,1-Difluoroethyl)aniline Moiety

The utility of this building block stems from the synergistic combination of a versatile aniline core and the property-modulating 1,1-difluoroethyl group. This combination provides a powerful platform for generating novel chemical entities with enhanced drug-like properties.

The Influence of Fluorine in Medicinal Chemistry

The introduction of fluorine can profoundly and beneficially alter a molecule's biological profile:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Introducing fluorine at a site susceptible to metabolic oxidation, such as a benzylic position, can effectively block cytochrome P450-mediated hydroxylation, thereby increasing the drug's half-life and bioavailability.[2][3][4]

-

Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence alters electron distribution. In the context of an aniline, the electron-withdrawing nature of the difluoroethyl group reduces the basicity (pKa) of the anilino nitrogen.[2] This lower basicity can lead to improved cell membrane permeability and reduced off-target interactions at physiological pH.

-

Increased Binding Affinity: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds (as an acceptor), dipole-dipole, and multipolar interactions (e.g., with amide backbones).[2][3][5] These interactions can significantly enhance the binding affinity and selectivity of a ligand for its target.

Specific Advantages of the 1,1-Difluoroethyl Group

While the trifluoromethyl group is widely used, the 1,1-difluoroethyl group (–CF₂CH₃) offers distinct advantages. It acts as a lipophilic hydrogen bond acceptor and can serve as a bioisostere for functionalities like carbonyls, sulfonyls, or gem-dimethyl groups, helping to maintain or improve biological activity while fine-tuning other properties.[1] Its unique steric and electronic footprint provides a valuable tool for navigating complex structure-activity relationships (SAR).

The Versatility of the Aniline Core

The primary amine of the aniline moiety is a highly versatile chemical handle, enabling a vast array of synthetic transformations crucial for building molecular diversity in drug discovery campaigns. These include:

-

Amide bond formation

-

Reductive amination

-

N-Arylation (e.g., Buchwald-Hartwig coupling)

-

Diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents.[6]

Physicochemical Properties and Safety Protocols

Compound Data Summary

The following table summarizes key data for 3-(1,1-Difluoroethyl)aniline hydrochloride. Data for the parent compound, aniline hydrochloride, is included for context.

| Property | 3-(1,1-Difluoroethyl)aniline hydrochloride | Aniline hydrochloride (for comparison) |

| CAS Number | 1803593-33-0 | 142-04-1[7] |

| Molecular Formula | C₈H₁₀ClF₂N | C₆H₈ClN |

| Molecular Weight | 193.62 g/mol [8] | 129.59 g/mol [9] |

| Appearance | White to off-white solid | White to yellow crystal |

| Melting Point | Data not available | 196 - 198 °C[10][9] |

| Boiling Point | Data not available | 245 °C[10][9] |

| Solubility | Soluble in water, methanol | Soluble in water (1070 g/L)[9] |

Critical Safety & Handling Protocol

WARNING: Aniline derivatives are classified as hazardous substances. Based on the safety data for aniline hydrochloride and related compounds, 3-(1,1-Difluoroethyl)aniline hydrochloride should be handled with extreme caution.[7][11]

Hazard Statements:

-

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[7]

-

H317: May cause an allergic skin reaction.[7]

-

H318: Causes serious eye damage.[7]

-

H341: Suspected of causing genetic defects.[7]

-

H351: Suspected of causing cancer.[7]

-

H372: Causes damage to organs through prolonged or repeated exposure.[7]

-

H400: Very toxic to aquatic life.[7]

Mandatory Handling Procedures:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves. Change gloves immediately if contamination occurs.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Body Protection: Wear a flame-retardant lab coat.

-

-

Material Handling: Avoid generating dust. Use appropriate tools for weighing and transferring solids.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and light.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Core Application Protocols & Methodologies

The following protocols are foundational for utilizing 3-(1,1-Difluoroethyl)aniline hydrochloride in a drug discovery setting. The causality behind each step is explained to provide a deeper understanding of the process.

Visualization: Synthetic Utility Workflow

The following diagram illustrates the central role of 3-(1,1-Difluoroethyl)aniline hydrochloride as a starting point for diverse synthetic pathways.

Caption: Synthetic pathways originating from the title compound.

Protocol 1: Liberation of the Free Aniline

-

Causality: The hydrochloride salt form ensures stability and ease of handling. However, the free aniline (a nucleophile) is required for most coupling reactions. This protocol carefully neutralizes the salt to liberate the reactive free base.

-

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 3-(1,1-Difluoroethyl)aniline hydrochloride in a mixture of ethyl acetate (10 mL/g) and water (10 mL/g) in a separatory funnel.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with gentle swirling. Periodically vent the funnel to release CO₂ gas. Continue addition until effervescence ceases and the aqueous layer is basic (pH ~8-9, check with pH paper).

-

Extraction: Shake the funnel vigorously for 1 minute. Allow the layers to separate. Drain the lower aqueous layer.

-

Washing: Wash the organic layer with brine (saturated NaCl solution, 5 mL/g).

-

Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free aniline, typically as an oil or low-melting solid.

-

Validation: Confirm the structure and purity via ¹H NMR, ¹⁹F NMR, and LC-MS before proceeding.

-

Protocol 2: Amide Coupling via HATU

-

Causality: This protocol forms a stable amide bond, a ubiquitous linkage in pharmaceuticals. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral acids are used). DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

-

Step-by-Step Methodology:

-

Setup: To a dry, argon-flushed round-bottom flask, add the free 3-(1,1-difluoroethyl)aniline (1.0 eq.), the desired carboxylic acid (1.1 eq.), and HATU (1.2 eq.).

-

Solvent Addition: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, 0.1 M concentration relative to the aniline).

-

Initiation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq.) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting aniline is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Analyze the purified product by NMR and Mass Spectrometry.

-

Protocol 3: Buchwald-Hartwig N-Arylation

-

Causality: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, enabling the synthesis of diarylamines which are important pharmacophores. The choice of ligand (e.g., Xantphos) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final product.

-

Step-by-Step Methodology:

-

Setup: In an oven-dried Schlenk tube, combine the free 3-(1,1-difluoroethyl)aniline (1.2 eq.), the (hetero)aryl bromide or iodide (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.05 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Heat the mixture in an oil bath at 80-110 °C until the starting aryl halide is consumed (monitor by LC-MS, typically 8-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

-

Protocol 4: Diazotization and Sandmeyer Reaction (Example: Chloro-de-amination)

-

Causality: This two-step sequence is a classic transformation that allows the highly versatile amino group to be replaced by a wide variety of other substituents.[6] The first step generates a reactive diazonium salt intermediate at low temperature. The second step uses a copper(I) catalyst to decompose this intermediate, releasing N₂ gas and installing the new substituent.

-

Step-by-Step Methodology:

-

Diazonium Salt Formation (4a):

-

Suspend 3-(1,1-Difluoroethyl)aniline hydrochloride (1.0 eq.) in 6M aqueous HCl in a flask.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. A clear solution of the diazonium salt should form. Keep this solution on ice for immediate use.

-

-

Sandmeyer Reaction (4b):

-

In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq.) in 12M HCl. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from step 1 to the stirring CuCl solution.

-

Vigorous bubbling (N₂ evolution) should occur. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

-

Work-up: Extract the product with diethyl ether or dichloromethane. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the resulting aryl chloride by column chromatography or distillation.

-

-

Analytical Characterization Guide

Proper characterization is essential to confirm the identity and purity of synthesized compounds.

| Technique | Expected Signatures for 3-(1,1-Difluoroethyl)aniline Derivatives |

| ¹H NMR | Aromatic Protons: 3-4 protons in the aromatic region (δ 6.5-8.0 ppm) with complex splitting patterns. Methyl Protons (CH₃): A triplet around δ 1.8-2.2 ppm due to ³J(H,F) coupling (~18 Hz). Amine/Amide Proton (NH/NH₂): A broad singlet, which may be exchangeable with D₂O. |

| ¹⁹F NMR | A single resonance (quartet or more complex multiplet due to H-F coupling) in the expected region for a CF₂ group (approx. -90 to -110 ppm). |

| ¹³C NMR | Aromatic Carbons: Signals in the δ 110-150 ppm range. Difluoromethyl Carbon (CF₂): A triplet centered around δ 120-125 ppm due to ¹J(C,F) coupling (~240 Hz). Methyl Carbon (CH₃): A triplet around δ 22-26 ppm due to ²J(C,F) coupling (~25 Hz). |

| LC-MS | A single major peak in the chromatogram with a corresponding mass peak for the protonated molecule [M+H]⁺ in the mass spectrum. |

For detailed procedures on analyzing aniline derivatives in various matrices, refer to established methods.[13][14]

Visualization: Bioisosteric Rationale

The 1,1-difluoroethyl group serves as a valuable bioisostere, mimicking the steric and electronic properties of other functional groups to maintain or enhance biological activity.

Caption: Bioisosteric relationships of the 1,1-difluoroethyl group.

References

-

ANILINE HYDROCHLORIDE Laboratory Chemicals | Article No. 01383. (n.d.). Loba Chemie. Retrieved February 3, 2026, from [Link]

-

3-(1,1-Difluoroethyl)-4-fluoroaniline. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

-

Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. (2022). Organic Syntheses, 99, 113-124. Retrieved February 3, 2026, from [Link]

-

Selectivity Engineering of Diazotization Reaction in Continuous Flow Reactor - Supporting Information. (n.d.). American Chemical Society. Retrieved February 3, 2026, from [Link]

- Holt, L. C., & Daudt, H. W. (1935). U.S. Patent No. US2007199A. Washington, DC: U.S. Patent and Trademark Office.

-

A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Material Safety Data Sheet - Aniline hydrochloride. (n.d.). Cole-Parmer. Retrieved February 3, 2026, from [Link]

-

Pitshan, T. C., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved February 3, 2026, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. Retrieved February 3, 2026, from [Link]

-

Aniline and Aniline Hydrochloride. (2018). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. NCBI. Retrieved February 3, 2026, from [Link]

-

Pitshan, T. C., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

-

(A) Difluoroethyl-containing bioactive and drug molecules; (B) strategies for synthesis of (1,1-difluoroethyl)arenes. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Safety Data Sheet: Aniline hydrochloride. (n.d.). Carl Roth. Retrieved February 3, 2026, from [Link]

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2006). NCBI. Retrieved February 3, 2026, from [Link]

-

Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA. Retrieved February 3, 2026, from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. Retrieved February 3, 2026, from [Link]

-

Aniline one shot /Preparation & chemical reactions/Flowchart. (2023, December 17). YouTube. Retrieved February 3, 2026, from [Link]

-

Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. (1983, December 31). OSTI.GOV. Retrieved February 3, 2026, from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved February 3, 2026, from [Link]

-

Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA from 2002 to 2022. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Recent Insights into Bioactive Dichalcogen Derivatives: From Small Molecules to Complex Materials. (2023). MDPI. Retrieved February 3, 2026, from [Link]

-

p-AMINOTETRAPHENYLMETHANE. (n.d.). Organic Syntheses Procedure. Retrieved February 3, 2026, from [Link]

-

Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. (2019). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2021). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 3, 2026, from [Link]

-

N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability. (2014). NCBI. Retrieved February 3, 2026, from [Link]

-

Chemical Properties of Aniline hydrochloride (CAS 142-04-1). (n.d.). Cheméo. Retrieved February 3, 2026, from [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates... (2022). MDPI. Retrieved February 3, 2026, from [Link]

-

Anilinium chloride. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

Sources

- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 1803593-33-0|3-(1,1-Difluoroethyl)aniline hydrochloride|BLD Pharm [bldpharm.com]

- 9. Anilinium chloride - Wikipedia [en.wikipedia.org]

- 10. 142-04-1 CAS | ANILINE HYDROCHLORIDE | Laboratory Chemicals | Article No. 01383 [lobachemie.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. file.leyan.com [file.leyan.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report (Technical Report) | OSTI.GOV [osti.gov]

Application Note: Strategic Utilization of 3-(1,1-Difluoroethyl)aniline Hydrochloride in Agrochemical Synthesis

Executive Summary: The "Fluorine Effect" in Agrochemicals[1][2][3][4]

In modern agrochemical discovery, the 3-(1,1-difluoroethyl)aniline scaffold represents a high-value building block, primarily used to modulate lipophilicity (

The 1,1-difluoroethyl group (

Chemical Profile & Material Handling

The hydrochloride salt form is preferred for storage due to the oxidative instability of free anilines. However, the salt presents specific stoichiometric challenges in non-aqueous coupling reactions.

| Property | Specification |

| Compound Name | 3-(1,1-Difluoroethyl)aniline Hydrochloride |

| Structure | |

| Molecular Weight | 193.62 g/mol (Salt) / 157.16 g/mol (Free Base) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt) |

| Key Hazard | Skin Irritant / Toxic. Fluorinated anilines can induce methemoglobinemia.[1][2] Handle in a fume hood. |

Synthetic Utility: Mechanism of Bioisosterism

The strategic value of this aniline lies in the

-

Metabolic Blockade: The benzylic carbon is fully fluorinated, preventing hydroxylation.

-

Lipophilicity Tuning: It increases lipophilicity (

vs. methyl) facilitates cuticular penetration in fungi/insects. -

Conformational Lock: The fluorine atoms induce a specific orthogonal twist relative to the phenyl ring, potentially enhancing binding affinity in the Succinate Dehydrogenase (SDH) active site.

Visualization: Structural Logic & Workflow

Figure 1: Strategic workflow for utilizing the aniline salt in divergent synthesis pathways.

Protocol A: Synthesis of SDHI Fungicide Analog (Amide Coupling)

This protocol describes the coupling of the aniline with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (a standard SDHI pharmacophore).

Critical Pre-requisite: Stoichiometry Management

When using the HCl salt directly in organic solvents, you must employ at least 2.2 equivalents of base:

-

1.0 eq to neutralize the aniline-HCl.

-

1.0 eq to scavenge the HCl generated during the amide coupling.

-

0.2 eq excess to drive completion.

Step-by-Step Methodology

Reagents:

-

3-(1,1-Difluoroethyl)aniline HCl (1.0 eq, 10 mmol, 1.94 g)

-

Pyrazole Acid Chloride (1.05 eq, 10.5 mmol)

-

Triethylamine (

) or DIPEA (2.5 eq, 25 mmol) -

Dichloromethane (DCM), Anhydrous (50 mL)

-

DMAP (Catalytic, 5 mol%)

Procedure:

-

Suspension: In a 250 mL round-bottom flask under nitrogen, suspend the aniline hydrochloride in anhydrous DCM (40 mL). The salt will likely not dissolve completely.

-

Liberation: Cool to 0°C. Add Triethylamine dropwise. The suspension will clear as the free aniline is liberated and

forms (which is soluble or forms a fine precipitate). Stir for 15 minutes. -

Acylation: Dissolve the Pyrazole Acid Chloride in DCM (10 mL) and add dropwise to the aniline solution at 0°C.

-

Catalysis: Add DMAP (catalytic). Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 3:1). The free aniline spot (

) should disappear.

-

-

Work-up: Quench with 1M HCl (aq) to remove unreacted amine and salts. Extract organic layer, wash with saturated

(to remove acid), then Brine. -

Purification: Dry over

, concentrate, and recrystallize from Heptane/EtOAc or purify via silica flash chromatography.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling

For generating bi-aryl scaffolds (common in herbicides or advanced fungicides), a Buchwald-Hartwig amination is required.

Note: The HCl salt poisons Pd-catalysts. You must perform a "Free Base Wash" prior to the reaction or use a strong inorganic base system.

Decision Tree: Coupling Conditions

Figure 2: Catalyst and Base selection guide for fluoro-aniline coupling.

Procedure (Standard Conditions):

-

Partition: Dissolve 3-(1,1-difluoroethyl)aniline HCl in EtOAc and wash with 1M NaOH. Dry the organic layer and concentrate to obtain the free base oil .

-

Setup: Charge a reaction vial with:

-

Free Aniline (1.0 eq)

-

Aryl Bromide (1.1 eq)

- (2 mol%)

-

Xantphos (4 mol%)

- (2.0 eq)

-

Dioxane (0.2 M concentration)

-

-

Reaction: Degas with Argon. Heat to 100°C for 12 hours.

-

Filtration: Filter through Celite to remove Palladium residues before aqueous workup.

Analytical Validation

When verifying the integrity of the 1,1-difluoroethyl group, look for these specific NMR signatures.

| Nucleus | Signal Characteristics | Interpretation |

| Coupling to the methyl protons ( | ||

| The methyl group ( | ||

| The quaternary carbon ( |

References

-

Jeschke, P. (2024).[1][3][4] "Recent developments in fluorine-containing pesticides." Pest Management Science, 80(7).[1]

-

Jeschke, P. (2004).[3][4] "The unique role of fluorine in the design of active ingredients for modern crop protection."[3][5] ChemBioChem, 5(5), 570-589.[4]

-

Fujiwara, Y., Dixon, J. A., et al. (2012).[2] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 492, 95–99.[2] (Foundational work on difluoroethyl bioisosteres).

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(1,1-Difluoroethyl)aniline Hydrochloride

Welcome to the technical support center for the purification of crude 3-(1,1-difluoroethyl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-(1,1-difluoroethyl)aniline hydrochloride. The question-and-answer format is intended to help you quickly identify and resolve common problems.

My recrystallized product is still colored (e.g., yellow, brown, or greenish). What is causing this, and how can I obtain a colorless product?

Answer:

Discoloration in aniline derivatives often stems from the oxidation of the aromatic amine, leading to the formation of colored impurities such as quinone-imines.[1] The presence of residual starting materials or by-products from the synthesis can also contribute to the color.[1]

Causality and Recommended Actions:

-

Oxidation: Aniline compounds are susceptible to air oxidation, which is often accelerated by light and the presence of metal ions. To mitigate this, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents. Storing the crude material and purified product in the dark and under inert gas can also prevent further degradation.

-

Activated Carbon Treatment: To remove colored impurities, you can treat the hot, dissolved solution of your crude product with a small amount of activated carbon (charcoal). The activated carbon will adsorb the colored species.

Protocol for Activated Carbon Treatment:

-

Dissolve the crude 3-(1,1-difluoroethyl)aniline hydrochloride in a minimal amount of hot recrystallization solvent.

-

Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the hot solution.

-

Stir the mixture for 5-10 minutes at the elevated temperature.

-

Perform a hot filtration to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product. Using a pre-heated filter funnel is recommended.

-

Allow the filtrate to cool slowly to induce crystallization.

-

-

Solvent Choice: The choice of recrystallization solvent is critical. For aniline hydrochlorides, aqueous solutions of alcohols like ethanol or propan-1-ol can be effective.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

I am observing a low yield after recrystallization. What are the potential reasons, and how can I improve the recovery?

Answer:

Low recovery during recrystallization is a common issue and can be attributed to several factors, including using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.[3]

Causality and Recommended Actions:

-

Excess Solvent: Using an excessive amount of solvent will keep more of your product dissolved even after cooling, leading to a lower yield. The goal is to create a saturated solution at the boiling point of thesolvent. It is advisable to start with a small amount of solvent and add more in portions until the solid just dissolves.

-

Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.[3] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Solubility in the Chosen Solvent: If the product has significant solubility in the chosen solvent even at low temperatures, you will experience yield loss. You may need to screen for a different solvent or a solvent mixture.

Solvent System Component Rationale for Use in Recrystallization of Aniline Hydrochlorides Water High polarity, good solvent for salts at elevated temperatures.[4] Ethanol/Methanol Good solubility for aniline hydrochlorides at elevated temperatures, lower solubility at cold temperatures.[2] Isopropanol Similar properties to ethanol but can sometimes offer a better solubility profile. Toluene Can be used in a solvent/anti-solvent system with a more polar solvent. -

Concentration of the Filtrate: If you suspect significant product loss in the mother liquor, you can try to recover a second crop of crystals by concentrating the filtrate (e.g., by rotary evaporation) and cooling the concentrated solution again. Be aware that the second crop may be less pure than the first.

My purified product shows impurities in the NMR/LC-MS analysis. How can I remove them?

Answer:

The presence of impurities after recrystallization indicates that this method alone may not be sufficient for achieving the desired purity. The nature of the impurity will dictate the best purification strategy. Common impurities can include unreacted starting materials, isomers, or by-products from the synthesis.[5][6]

Causality and Recommended Actions:

-

Acid-Base Extraction: This is a powerful technique for separating basic compounds like anilines from acidic and neutral impurities.[7][8] The principle relies on the differential solubility of the amine and its protonated salt form in aqueous and organic phases.[9]

Workflow for Acid-Base Extraction:

Figure 1. Acid-Base Extraction Workflow -

Column Chromatography: If acid-base extraction is not effective, for instance, if you have basic impurities with similar pKa values, column chromatography is a viable alternative.[10][11] For basic amines, it is often beneficial to add a small amount of a competing amine, like triethylamine, to the mobile phase to prevent streaking on the silica gel column.[12]

General Column Chromatography Parameters:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The addition of ~1% triethylamine to the mobile phase can improve peak shape.

-

I am concerned about the stability of the difluoroethyl group during purification. Can it be cleaved under acidic or basic conditions?

Answer:

The gem-difluoroalkyl group is generally considered to be chemically robust and stable under typical acidic and basic conditions used for extraction and recrystallization.[13] However, extreme pH and high temperatures should be avoided to prevent any potential for hydrolysis or elimination reactions, although this is more of a concern for monofluorinated alkyl groups.[14][15]

Expert Insights:

-

While the C-F bond is strong, the presence of two fluorine atoms on the same carbon can make the adjacent C-H bonds slightly more acidic. Strong, non-nucleophilic bases under harsh conditions could potentially lead to elimination reactions. However, the conditions for standard acid-base extractions (e.g., 1M HCl, 1M NaOH) are generally considered mild enough not to affect the difluoroethyl group.

-

It is always good practice to monitor for potential degradation by analyzing a small aliquot of the material before and after the purification step by a sensitive analytical technique like LC-MS.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 3-(1,1-difluoroethyl)aniline hydrochloride?

Q2: What are some suitable solvents for dissolving 3-(1,1-difluoroethyl)aniline hydrochloride for analysis by NMR?

A2: For NMR analysis, deuterated solvents are required. Good choices for aniline hydrochlorides include:

-

Deuterated Methanol (CD3OD): Often provides good solubility for polar compounds and salts.

-

Deuterated Water (D2O): Aniline hydrochloride is highly soluble in water.[4]

-

Deuterated Dimethyl Sulfoxide (DMSO-d6): A highly polar aprotic solvent that can dissolve a wide range of compounds.

Q3: Can I purify the free base, 3-(1,1-difluoroethyl)aniline, and then convert it to the hydrochloride salt?

A3: Yes, this is a very common and effective strategy.[16] Purifying the free base, which is often an oil or a lower-melting solid, can be advantageous.

Detailed Protocol for Free Base Purification and Salt Formation:

-

Liberate the Free Base: Dissolve the crude hydrochloride salt in water and add a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (pH > 9). The free aniline will separate, often as an oil.

-

Extract the Free Base: Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash and Dry: Wash the combined organic extracts with brine, then dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Purify the Free Base: The free base can now be purified by column chromatography or distillation under reduced pressure.

-

Form the Hydrochloride Salt: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolate the Salt: Collect the precipitated salt by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: A combination of analytical techniques should be used to confirm the purity and identity of your 3-(1,1-difluoroethyl)aniline hydrochloride.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, allowing for the quantification of impurities.[17]

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to get an idea of the mass of any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the compound and can be used to identify and quantify impurities if they are present at sufficient levels.

-

Melting Point Analysis: A sharp melting point range is a good indicator of purity.

III. References

-

Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. [Link]

-

Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

-

Scribd. Recrystallization. [Link]

-

Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12047–12057. [Link]

-

Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline?[Link]

-

Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12047–12057. [Link]

-

Google Patents. (2020). Aniline purification process.

-

ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?[Link]

-

Sciencemadness.org. (2023, July 4). Purification of Aniline Hydrochloride. [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. [Link]

-

Fluoride Alert. (2019, June 20). The Dark Side of Fluorine. [Link]

-

ResearchGate. (2010). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

-

Veeprho. Aniline Impurities and Related Compound. [Link]

-

ResearchGate. (2010). Acid Fluorides and 1,1-Difluoroethyl Methyl Ethers as New Organic Sources of Fluoride for Antimony Pentachloride-Catalyzed Halogen-Exchange Reactions. [Link]

-

Croatian Chemical Acta. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

-

ACS Publications. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). [Link]

-

YouTube. (2023, November 17). Making Aniline HCl. [Link]

-

National Institutes of Health. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

-

Wikipedia. Anilinium chloride. [Link]

-

University of California, Davis. Experiment 6 - Extraction. [Link]

-

ACS Publications. (2019, June 20). The Dark Side of Fluorine. [Link]

-

Google Patents. (1993). Method of 3,4-difluoroaniline synthesis.

-

ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

-

National Institutes of Health. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

-